molecular formula C10H14Cl2N2O2S B13729788 4-[Bis(2-chloroethyl)amino]benzenesulfonamide CAS No. 2045-41-2

4-[Bis(2-chloroethyl)amino]benzenesulfonamide

Cat. No.: B13729788
CAS No.: 2045-41-2
M. Wt: 297.20 g/mol
InChI Key: PRZVDHWOIZGGKL-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]benzenesulfonamide is a chemical compound with the molecular formula C10H14Cl2N2O2S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-chloroethyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-aminobenzenesulfonamide and bis(2-chloroethyl)amine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acid derivatives.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzenesulfonamide involves its interaction with biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. This compound is known to target histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-chloroethyl)amino]benzenesulfonamide is unique due to its specific structure that allows it to interact with a wide range of biological targets. Its ability to form covalent bonds with nucleophilic sites makes it a valuable tool in medicinal chemistry and biological research.

Properties

CAS No.

2045-41-2

Molecular Formula

C10H14Cl2N2O2S

Molecular Weight

297.20 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]benzenesulfonamide

InChI

InChI=1S/C10H14Cl2N2O2S/c11-5-7-14(8-6-12)9-1-3-10(4-2-9)17(13,15)16/h1-4H,5-8H2,(H2,13,15,16)

InChI Key

PRZVDHWOIZGGKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)S(=O)(=O)N

Origin of Product

United States

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